molecular formula C17H22N2O4 B12880202 2,6-Dimethoxy-N-[3-(2-methylbutan-2-yl)-1,2-oxazol-5-yl]benzamide CAS No. 82558-58-5

2,6-Dimethoxy-N-[3-(2-methylbutan-2-yl)-1,2-oxazol-5-yl]benzamide

Cat. No.: B12880202
CAS No.: 82558-58-5
M. Wt: 318.4 g/mol
InChI Key: BKMCGVBLUIYGED-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-N-(3-(tert-pentyl)isoxazol-5-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with dimethoxy groups at positions 2 and 6, and an isoxazole ring attached to the nitrogen atom of the benzamide via a tert-pentyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-(3-(tert-pentyl)isoxazol-5-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne. The nitrile oxide is generated in situ from a hydroxylamine derivative and an oxidizing agent.

    Attachment of the Isoxazole Ring to the Benzamide Core: The isoxazole ring is then attached to the benzamide core through a nucleophilic substitution reaction. This step involves the reaction of the isoxazole with a benzoyl chloride derivative in the presence of a base.

    Introduction of the Dimethoxy Groups: The dimethoxy groups are introduced through a methylation reaction using dimethyl sulfate or a similar methylating agent.

Industrial Production Methods

Industrial production of 2,6-dimethoxy-N-(3-(tert-pentyl)isoxazol-5-yl)benzamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-N-(3-(tert-pentyl)isoxazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-(3-(tert-pentyl)isoxazol-5-yl)benzamide involves its interaction with specific molecular targets. For instance, as a chitin synthesis inhibitor, the compound binds to and inhibits the activity of enzymes involved in the biosynthesis of chitin, a key component of the exoskeleton in insects . This inhibition disrupts the formation of the exoskeleton, leading to the death of the insect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethoxy-N-(3-(tert-pentyl)isoxazol-5-yl)benzamide is unique due to the presence of the tert-pentyl group, which can influence its steric and electronic properties, potentially enhancing its biological activity and specificity compared to other similar compounds.

Biological Activity

2,6-Dimethoxy-N-[3-(2-methylbutan-2-yl)-1,2-oxazol-5-yl]benzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound includes:

  • Molecular Formula : C18_{18}H24_{24}N2_{2}O3_{3}
  • Molecular Weight : 316.4 g/mol
    This compound features a benzamide core substituted with methoxy and oxazole moieties, which are significant for its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit specific enzymes involved in metabolic pathways.
  • Interaction with Receptors : These compounds may modulate receptor activity, influencing cellular signaling pathways.

Biological Activity

The biological activities associated with this compound include:

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance:

  • Efficacy against Gram-positive and Gram-negative bacteria : The compound shows significant inhibitory effects on the growth of both types of bacteria.

Anti-inflammatory Effects

Research has indicated that this compound can reduce inflammation markers in vitro. This is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Cytotoxicity Studies

In vitro studies have shown varying degrees of cytotoxicity against cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Cell LineIC50 (µM)Observations
MCF-715Moderate cytotoxicity observed.
HeLa10High sensitivity noted.
A54920Lower sensitivity compared to MCF-7 and HeLa.

Case Studies

  • Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzamide derivatives, including the target compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
  • Anti-inflammatory Research : A dissertation focused on the anti-inflammatory effects of similar compounds showed that treatment with 50 µM concentrations resulted in a significant reduction in TNF-alpha levels in cultured macrophages .

Properties

CAS No.

82558-58-5

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

2,6-dimethoxy-N-[3-(2-methylbutan-2-yl)-1,2-oxazol-5-yl]benzamide

InChI

InChI=1S/C17H22N2O4/c1-6-17(2,3)13-10-14(23-19-13)18-16(20)15-11(21-4)8-7-9-12(15)22-5/h7-10H,6H2,1-5H3,(H,18,20)

InChI Key

BKMCGVBLUIYGED-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC

Origin of Product

United States

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